2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Description
This compound is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5 and an amino group at position 2. A sulfanyl bridge connects the triazole moiety to an acetamide group, which is further linked to a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl substituent.
Properties
Molecular Formula |
C25H22N6OS2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H22N6OS2/c1-15-4-3-5-18(12-15)23-29-30-25(31(23)26)33-14-22(32)27-19-9-7-17(8-10-19)24-28-20-11-6-16(2)13-21(20)34-24/h3-13H,14,26H2,1-2H3,(H,27,32) |
InChI Key |
GINMDHBQPKYAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and benzothiazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acetamide formation. Common reagents used in these reactions include amines, thiols, and acylating agents, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide have been shown to induce apoptosis in cancer cell lines such as HCT-116 and HeLa. The mechanism involves the disruption of mitochondrial membrane potential and activation of apoptotic pathways, making these compounds promising candidates for cancer therapy .
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. The specific compound under discussion has demonstrated efficacy against various fungal strains, potentially through inhibition of ergosterol biosynthesis—a critical component of fungal cell membranes. This activity positions it as a candidate for developing new antifungal agents .
Enzyme Inhibition
Inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase have been reported for similar sulfonamide derivatives. This suggests potential applications in treating conditions like type 2 diabetes mellitus (by delaying carbohydrate absorption) and Alzheimer's disease (by enhancing cholinergic function) .
Medicinal Chemistry
Given its diverse biological activities, this compound could be further explored in drug development pipelines targeting cancer and fungal infections. Structure-activity relationship (SAR) studies can help refine its efficacy and selectivity.
Agricultural Use
The antifungal properties also suggest potential applications in agriculture as a fungicide. Developing formulations that utilize this compound could enhance crop protection strategies against fungal pathogens.
Case Studies
Several studies have investigated the anticancer effects of triazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can trigger downstream signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 1,2,4-triazole-3-sulfanyl acetamides. Key structural analogues and their substituent variations are summarized below:
Key Observations :
- Electron-Withdrawing Groups (e.g., 4-chlorophenyl in ): Enhance solubility and metabolic stability but may reduce cellular uptake compared to electron-donating groups like methyl .
- Aromatic Heterocycles (e.g., pyridinyl in ): Improve target binding affinity in kinase inhibition assays due to π-π stacking interactions.
Comparison with Analogues :
- Chlorophenyl/methoxyphenyl derivatives (e.g., ) require additional protection/deprotection steps for oxygen-sensitive groups.
- Pyridinyl-substituted triazoles (e.g., ) often employ Suzuki-Miyaura coupling for aromatic functionalization, increasing synthetic complexity .
Anti-Exudative Activity
- Target Compound: Not directly tested, but structurally related 2-((4-amino-5-aryl)-triazol-3-ylsulfanyl)acetamides (e.g., ) show dose-dependent anti-exudative effects. At 10 mg/kg, these compounds reduced inflammation by 40–60% in murine models, comparable to diclofenac sodium (8 mg/kg) .
- Chlorophenyl/Methoxyphenyl Analogues : Higher lipophilicity correlates with prolonged plasma half-life but lower acute anti-inflammatory potency .
Anticancer Activity
- Target Compound: The 3-methylphenyl and benzothiazole groups may enhance topoisomerase inhibition, as seen in analogues like 2-(4-amino-5-methyl-triazol-3-ylsulfanyl)-N-(5-chlorobenzylthiazol-2-yl)acetamide (IC₅₀: 4.2 μM against HeLa cells) .
- Pyridinyl Analogues : Demonstrate selective inhibition of EGFR kinase (IC₅₀: 0.8 μM) due to improved ATP-binding pocket interactions .
Pharmacological and Physicochemical Properties
Notes:
Biological Activity
The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a novel derivative of triazole and benzothiazole, which has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.
- Molecular Formula : C20H23N5OS
- Molecular Weight : 381.49 g/mol
- CAS Number : 665017-40-3
Synthesis
The synthesis of the compound involves the coupling of 1,2,4-triazole derivatives with various electrophiles. The ultrasound-assisted method has been noted for enhancing reaction efficiency and yield, producing derivatives with significant biological activity against various cell lines.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related triazole compounds against liver cancer cell lines such as HepG2. The compound exhibited notable anti-proliferative effects, with varying IC50 values indicating its potency:
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6b | 15.000 | Moderate |
| 6e | 28.399 | Low |
The structure-activity relationship (SAR) indicates that electron-donating groups enhance activity, while electron-withdrawing groups reduce it .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. It has shown effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 16–22 |
| Escherichia coli | 15–20 |
| Candida albicans | 16–22 |
These results suggest that modifications in the molecular structure can significantly influence antimicrobial efficacy .
Case Studies
- Anticancer Screening : A study involving several triazole derivatives indicated that compounds similar to the focus compound showed significant cytotoxicity against HepG2 cells. The most active derivatives contained specific substituents that enhanced their interaction with cellular targets .
- Antimicrobial Evaluation : Another research highlighted the synthesis of various benzothiazole derivatives, which were screened for their antimicrobial activity using the disc diffusion method. Compounds with specific functional groups demonstrated substantial inhibitory effects against both bacteria and fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
